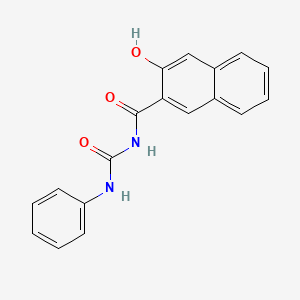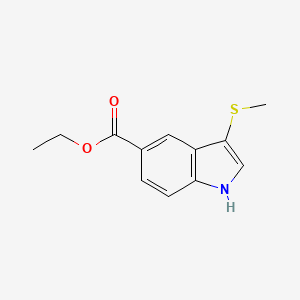
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiol (such as methylthiol) can react with a suitable leaving group on the indole ring.
Esterification: The carboxyl group at the 5-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
類似化合物との比較
Ethyl 3-(methylsulfanyl)-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(methylsulfanyl)propanoate: Similar structure but lacks the indole core.
2-(Methylsulfanyl)ethyl propanoate: Another similar compound with a different substitution pattern.
Indole-3-carboxylate derivatives: Compounds with different substituents on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53512-34-8 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
ethyl 3-methylsulfanyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)8-4-5-10-9(6-8)11(16-2)7-13-10/h4-7,13H,3H2,1-2H3 |
InChIキー |
SKZFFYGXIQFWQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


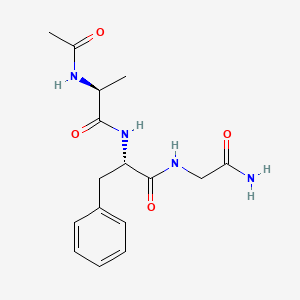
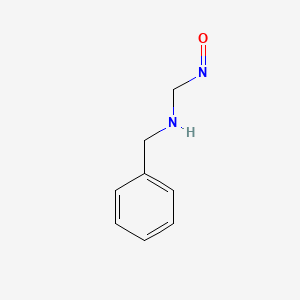
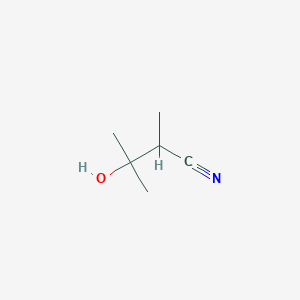
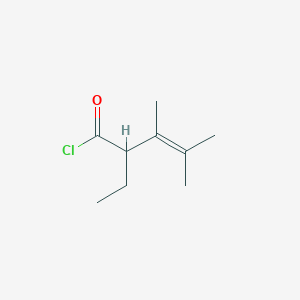

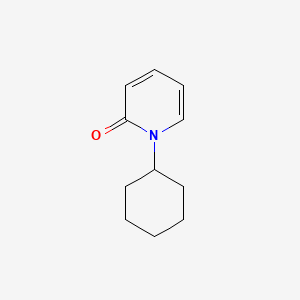
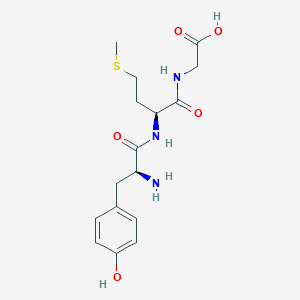
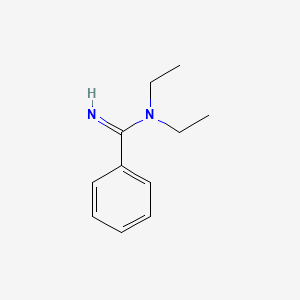


![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)

